
(2-Chloro-pyridin-3-yl)-methylamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Chloro-pyridin-3-yl)-methylamine dihydrochloride is a chemical compound with the molecular formula C6H9Cl2N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-pyridin-3-yl)-methylamine dihydrochloride typically involves the reaction of 2-chloro-3-pyridinecarboxaldehyde with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride. The product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the concentration of reactants.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Chloro-pyridin-3-yl)-methylamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: It can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate and hydrogen peroxide are used.
Reduction Reactions: Sodium borohydride and lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include pyridine oxides.
Reduction Reactions: Products include primary and secondary amines.
Applications De Recherche Scientifique
(2-Chloro-pyridin-3-yl)-methylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2-Chloro-pyridin-3-yl)-methylamine dihydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound binds to active sites on enzymes or receptors, altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-pyridinamine
- (2-Chloro-pyridin-3-yl)-hydrazine
- 3-(2-Chloro-pyridin-3-yl)-acrylic acid ethyl ester
Uniqueness
(2-Chloro-pyridin-3-yl)-methylamine dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.
Propriétés
Formule moléculaire |
C6H9Cl3N2 |
|---|---|
Poids moléculaire |
215.5 g/mol |
Nom IUPAC |
2-chloro-N-methylpyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C6H7ClN2.2ClH/c1-8-5-3-2-4-9-6(5)7;;/h2-4,8H,1H3;2*1H |
Clé InChI |
ASXTXKAUMUSHNI-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(N=CC=C1)Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Propen-2-amine, N,N-bis[(trimethylsilyl)oxy]-](/img/structure/B14069726.png)
![9-[(2R)-3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl]-6-chloro-9H-purin-2-amine](/img/structure/B14069732.png)
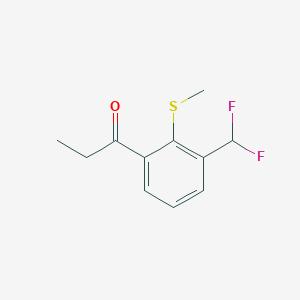

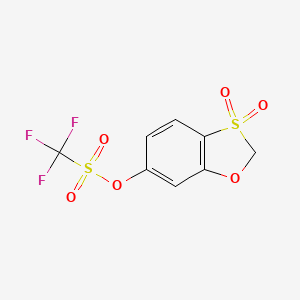
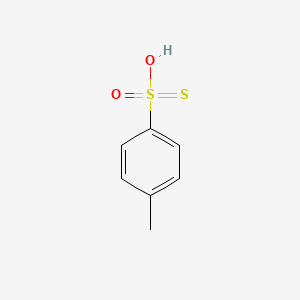

![4,9-Dibromo-6,7-bis(3-(octyloxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B14069774.png)
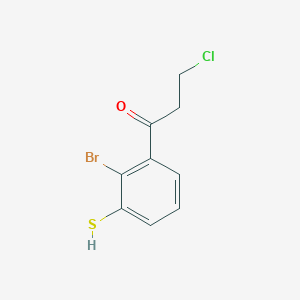
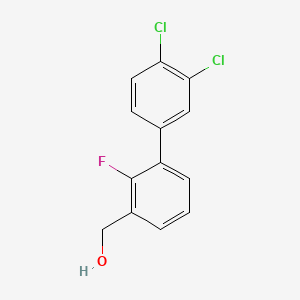
![2,6,9,13-Tetraazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14069781.png)


